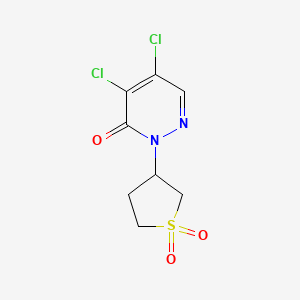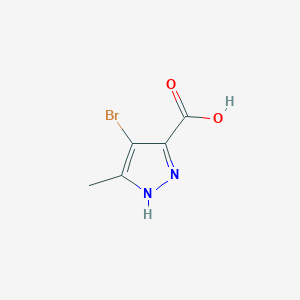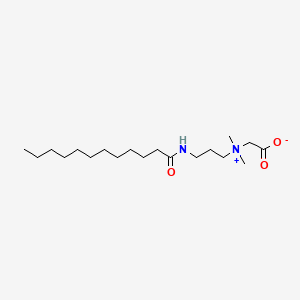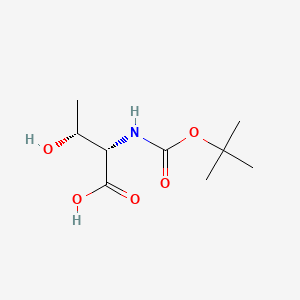
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione
Vue d'ensemble
Description
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ6-thiolane-1,1-dione, also known as DTT, is a chemical compound that has been extensively used in scientific research due to its unique properties. DTT is a reducing agent that is commonly used to break disulfide bonds in proteins, making it an essential tool in protein biochemistry. In
Mécanisme D'action
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione acts as a reducing agent by donating electrons to break disulfide bonds in proteins. The thiol group in this compound reacts with the disulfide bond in the protein, forming a mixed disulfide bond between this compound and the protein. The mixed disulfide bond is then reduced by the remaining thiol group in this compound, breaking the disulfide bond in the protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. However, the effects of this compound on cellular processes in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione is a highly effective reducing agent that is widely used in protein biochemistry and molecular biology. This compound is relatively inexpensive and easy to use, making it a popular choice for researchers. However, this compound can be toxic to cells at high concentrations, and it can also interfere with some protein assays. Additionally, this compound can be unstable in air and light, requiring careful storage and handling.
Orientations Futures
There are several future directions for research on 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione. One area of interest is the development of new reducing agents with improved stability and reduced toxicity. Another area of interest is the study of the effects of this compound on cellular processes in vivo. Finally, the use of this compound in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders is an area of active research.
In conclusion, this compound is a highly useful chemical compound that has a wide range of scientific research applications. Its unique properties as a reducing agent make it an essential tool in protein biochemistry and molecular biology. However, careful consideration must be given to its limitations and potential toxicity when using this compound in laboratory experiments. Future research on this compound will undoubtedly lead to new discoveries and applications in the field of science.
Applications De Recherche Scientifique
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications, including protein biochemistry, enzyme assays, and molecular biology. This compound is commonly used to reduce disulfide bonds in proteins, allowing for the study of protein structure and function. This compound is also used to activate enzymes that require a reducing agent, such as alkaline phosphatase and peroxidase. In molecular biology, this compound is used to reduce the disulfide bonds in RNA molecules, allowing for the study of RNA structure and function.
Propriétés
IUPAC Name |
4,5-dichloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-6-3-11-12(8(13)7(6)10)5-1-2-16(14,15)4-5/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAKVZCMUVOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159624 | |
| Record name | 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867329-88-2 | |
| Record name | 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867329-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetonitrile, 2-[(2-furanylmethyl)thio]-](/img/structure/B3430795.png)




![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)



